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molecular formula C7H5FO3 B1661729 4-Fluoro-2,3-dihydroxybenzaldehyde CAS No. 943126-88-3

4-Fluoro-2,3-dihydroxybenzaldehyde

Cat. No. B1661729
M. Wt: 156.11
InChI Key: PYHLVOZUPKBSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198302B2

Procedure details

Magnesium chloride (3.71 g, 33 mmol) was added portionwise at room temperature to a solution of 3-fluorocatechol (2 g, 15.6 mmol) in acetonitrile (20 mL), followed by triethylamine (13.4 mL, 97.5 mmol). Paraformaldehyde (3.16 g, 105.3 mmol) was then added to the stirred suspension and the mixture was heated at reflux for 5 hours. The mixture was cooled to room temperature then poured into a mixture of 5% HCl and TBME. The organic phase was separated, and the aqueous layer re-extracted with TBME. The combined organic extracts were washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure. The crude mixture (˜1:1 starting material:product) was purified on normal silica in neat DCM followed by DCM/MeOH 96:4 and 90:10 to yield 478 mg of 28 still contaminated with 11.4% w/w of 3-fluorocatechol.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[F:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:6]=1[OH:12].C(N(CC)CC)C.[CH2:20]=[O:21].Cl>C(#N)C.CC(OC)(C)C>[F:4][C:5]1[CH:11]=[CH:10][C:9]([CH:20]=[O:21])=[C:7]([OH:8])[C:6]=1[OH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.71 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(O)=CC=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.16 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with TBME
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture (˜1:1 starting material:product) was purified on normal silica in neat DCM

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=O)C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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